6,8-二溴-1,2,3,4-四氢喹啉

描述

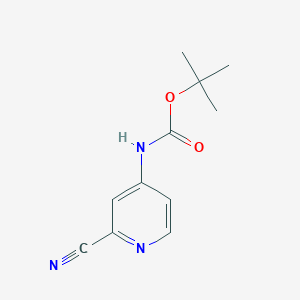

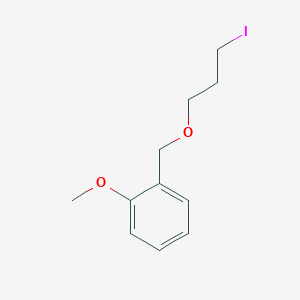

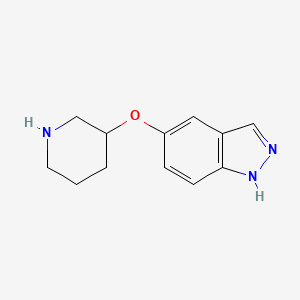

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Br2N . It has an average mass of 290.983 Da and a monoisotopic mass of 288.910156 Da .

Synthesis Analysis

The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline can be achieved through Suzuki–Miyaura coupling reactions . Dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki–Miyaura cross-coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids affords the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines in high yields .Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with bromine atoms at the 6 and 8 positions .Chemical Reactions Analysis

The chemical reactions involving 6,8-Dibromo-1,2,3,4-tetrahydroquinoline include Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids to yield the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines .Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline include its molecular formula (C9H9Br2N), average mass (290.983 Da), and monoisotopic mass (288.910156 Da) .科学研究应用

合成和化学应用

6,8-二溴-1,2,3,4-四氢喹啉在化学合成中发挥着重要作用,特别是在喹啉衍生物的制备中。Şahin等人(2008年)展示了其在高效合成4,6,8-三溴喹啉和其他新型三取代喹啉衍生物中的实用性,突显了它在化学反应中的多功能性(Şahin等人,2008年)。Ökten&Çakmak(2015年)还利用6,8-二溴-1,2,3,4-四氢喹啉合成新型氰基喹啉衍生物,展示了它在开发复杂有机化合物中的作用(Ökten&Çakmak,2015年)。

抗癌研究

6,8-二溴-1,2,3,4-四氢喹啉的一个显著研究领域是抗癌药物的开发。Ökten等人(2013年)探索了其衍生物的抗癌活性,发现其对各种肿瘤细胞系具有显著活性(Ökten等人,2013年)。此外,Köprülü等人(2021年)研究了其对癌细胞系的抗增殖和细胞毒性作用,进一步强调了其在癌症治疗中的潜力(Köprülü等人,2021年)。

药物应用

在制药领域,Jo等人(2016年)确定了四氢喹啉,包括6,8-二溴-1,2,3,4-四氢喹啉,作为NF-κB转录活性的有效抑制剂,突显了它们在各种疾病药物开发中的潜力(Jo et al., 2016)。

绿色化学和计算研究

Damera&Pagadala(2023年)强调了1,2,3,4-四氢喹啉衍生物,包括6,8-二溴-1,2,3,4-四氢喹啉,在绿色化学中的重要性。他们描述了一种使用环保技术构建多官能苯的新方法,展示了该化合物在可持续化学实践中的作用(Damera & Pagadala, 2023)。

催化和氢化

在催化领域,Wang等人(2009年)和(2011年)展示了四氢喹啉,包括6,8-二溴-1,2,3,4-四氢喹啉衍生物,在喹啉的不对称氢化中的作用。这一过程对于生物活性化合物和药物的合成至关重要(Wang et al., 2009); (Wang et al., 2011)。

作用机制

Target of Action

Quinoline derivatives, which include 6,8-dibromo-1,2,3,4-tetrahydroquinoline, are known for their wide range of biological activities and chemotherapeutic activities .

Mode of Action

The mode of action of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline involves electrophilic bromination and radical dehydrogenation sequences . This compound is synthesized from tetrahydroquinolines using NBS as the electrophile and oxidant . The cascade transformation proceeds with good functional group tolerance under metal-free conditions .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, including those involved in cell cycle arrest, apoptosis, disruption of cell migration, inhibition of angiogenesis .

Pharmacokinetics

The compound’s molecular weight is 290982460737228 , which could influence its pharmacokinetic properties.

生化分析

Biochemical Properties

6,8-Dibromo-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions, particularly in the context of its antiproliferative activity. This compound has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it has been observed to cause DNA fragmentation in certain cancer cell lines, indicating its potential to induce apoptosis . It does not inhibit the Topoisomerase I enzyme, which is often targeted by other anticancer agents . The interactions of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline with these biomolecules highlight its potential as a selective anticancer agent.

Cellular Effects

The effects of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline on various cell types and cellular processes are profound. This compound has demonstrated antiproliferative activity against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cells . It induces apoptosis in these cells, leading to cell death. Additionally, 6,8-Dibromo-1,2,3,4-tetrahydroquinoline influences cell signaling pathways and gene expression, contributing to its anticancer effects . The impact on cellular metabolism and the disruption of cell cycle progression further underscore its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 6,8-Dibromo-1,2,3,4-tetrahydroquinoline exerts its effects through several mechanisms. One of the primary actions is the induction of apoptosis via DNA fragmentation . This compound interacts with specific biomolecules, leading to the activation of apoptotic pathways. Although it does not inhibit Topoisomerase I, it still effectively induces cell death in cancer cells . The binding interactions and enzyme modulation by 6,8-Dibromo-1,2,3,4-tetrahydroquinoline are crucial for its antiproliferative activity.

Temporal Effects in Laboratory Settings

The stability and degradation of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline over time have been studied in laboratory settings. This compound has shown consistent antiproliferative effects in in vitro studies, with its activity remaining stable over extended periods . Long-term exposure to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline has been associated with sustained antiproliferative effects and apoptosis induction in cancer cell lines . These findings suggest that the compound maintains its efficacy over time, making it a promising candidate for further development.

Dosage Effects in Animal Models

In animal models, the effects of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline vary with different dosages. Studies have shown that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues . The threshold effects observed in these studies highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that influence its activity and efficacy . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential. The interactions with metabolic enzymes also affect the levels of metabolites, contributing to the overall biochemical effects of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline .

Transport and Distribution

The transport and distribution of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline within cells and tissues are essential for its biological activity. This compound is transported across cell membranes and distributed to various cellular compartments . It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these transport mechanisms is vital for optimizing the delivery and efficacy of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline in therapeutic applications.

Subcellular Localization

The subcellular localization of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline plays a critical role in its activity and function. This compound is directed to specific cellular compartments, where it exerts its effects . Targeting signals and post-translational modifications influence the localization of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, directing it to organelles such as the nucleus and mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

属性

IUPAC Name |

6,8-dibromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSRBNSPFBIZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Br)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 6,8-dibromo-1,2,3,4-tetrahydroquinoline be chemically modified, and what are the implications for its activity?

A: This compound serves as a versatile building block for synthesizing various substituted quinoline derivatives. Researchers, such as those in [], have successfully utilized Suzuki-Miyaura coupling reactions to introduce aryl substituents at the 6- and 8- positions of the molecule. These modifications allow for exploring the structure-activity relationship (SAR) and optimizing the compound's properties for desired applications. By introducing different substituents, researchers can investigate how these changes impact the compound's interaction with biological targets, potentially leading to enhanced potency or selectivity.

Q2: What are the decision-making processes involved in identifying promising anticancer agents based on experimental data, and how does 6,8-dibromo-1,2,3,4-tetrahydroquinoline fit into this context?

A: Identifying promising anticancer agents often involves evaluating multiple criteria, including antiproliferation activity and cytotoxicity. Rahimizadeh et al. [] utilized a multi-criteria decision-making methodology (MCDM) alongside experimental data to rank the efficacy of several quinoline derivatives. Their research identified 6,8-dibromo-1,2,3,4-tetrahydroquinoline as one of the most promising agents against the tested cancer cell lines. This highlights the importance of combining experimental results with robust analytical tools like MCDM to systematically identify and prioritize lead compounds in drug discovery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)